molecular formula C16H26N2O2 B2444194 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea CAS No. 1421532-48-0

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea

Cat. No. B2444194
CAS RN: 1421532-48-0
M. Wt: 278.396
InChI Key: UZECWYYZBSSTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea, also known as HDMP-28, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s and has been used for scientific research purposes since then. The compound is structurally similar to other cathinones such as methcathinone and mephedrone, which are known to have stimulant effects on the central nervous system.

Mechanism of Action

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system and the release of certain hormones such as adrenaline and noradrenaline.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes an increase in the release of dopamine and norepinephrine, which can lead to feelings of euphoria and increased energy levels. However, prolonged use of this compound can lead to negative effects such as anxiety, paranoia, and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea in lab experiments include its ability to stimulate the central nervous system and increase the release of neurotransmitters such as dopamine and norepinephrine. This makes it useful for studying the effects of these neurotransmitters on the brain and behavior. However, the limitations of using this compound include its potential for abuse and addiction, which can make it difficult to control in lab settings.

Future Directions

There are several potential future directions for research on 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Another area of research is the development of new cathinone derivatives with improved therapeutic properties and reduced potential for abuse and addiction. Additionally, further studies are needed to fully understand the long-term effects of this compound on the brain and behavior.

Synthesis Methods

The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea involves a multi-step process that begins with the reaction between 4,4-dimethylpentan-2-one and hydroxylamine hydrochloride to form 4,4-dimethylpentan-2-one oxime. This is followed by the reaction between the oxime and phenethylamine to form the intermediate product 1-(4,4-dimethylpentan-2-one) -3-phenethylurea. The final step involves the reduction of the intermediate product with sodium borohydride to form this compound.

Scientific Research Applications

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant effects similar to other cathinones, such as increased dopamine and norepinephrine release. It has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-16(2,3)14(19)10-12-18-15(20)17-11-9-13-7-5-4-6-8-13/h4-8,14,19H,9-12H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZECWYYZBSSTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NCCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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